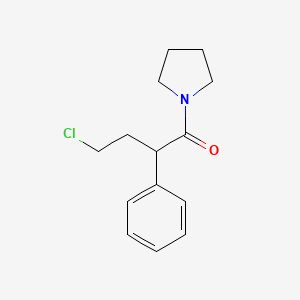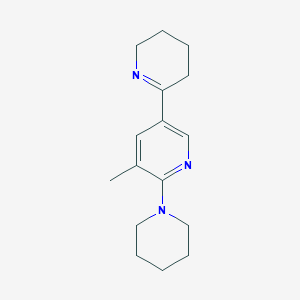
5'-Methyl-6'-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-Methyl-6’-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3’-bipyridine is a complex organic compound with the molecular formula C12H19N3 It is characterized by the presence of a piperidine ring attached to a bipyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Methyl-6’-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3’-bipyridine and piperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of 5’-Methyl-6’-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3’-bipyridine may involve large-scale reactors and automated processes to ensure consistent quality and yield. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is essential for monitoring the reaction progress and product purity.
Chemical Reactions Analysis
Types of Reactions
5’-Methyl-6’-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Solvents: Solvents such as ethanol, methanol, and dichloromethane are often used in these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
5’-Methyl-6’-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3’-bipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5’-Methyl-6’-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3’-bipyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Nitro-6-(piperidin-1-yl)quinoline: This compound shares a similar piperidine ring structure but differs in its quinoline backbone.
5-Methyl-6-(piperidin-1-yl)nicotinonitrile: Another related compound with a nicotinonitrile structure.
Uniqueness
5’-Methyl-6’-(piperidin-1-yl)-3,4,5,6-tetrahydro-2,3’-bipyridine is unique due to its specific bipyridine structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H23N3 |
|---|---|
Molecular Weight |
257.37 g/mol |
IUPAC Name |
3-methyl-2-piperidin-1-yl-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridine |
InChI |
InChI=1S/C16H23N3/c1-13-11-14(15-7-3-4-8-17-15)12-18-16(13)19-9-5-2-6-10-19/h11-12H,2-10H2,1H3 |
InChI Key |
HIXPKAWOXCXVEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCCC2)C3=NCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


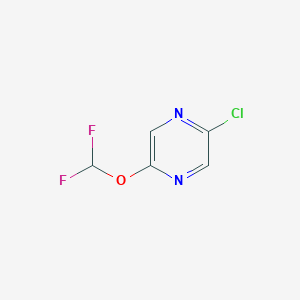

![7-Nitrobenzo[d]oxazole](/img/structure/B15058568.png)
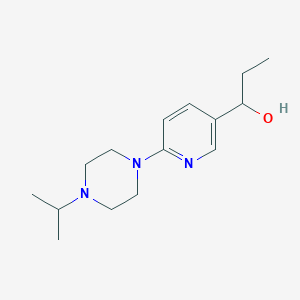
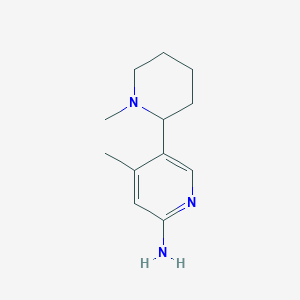
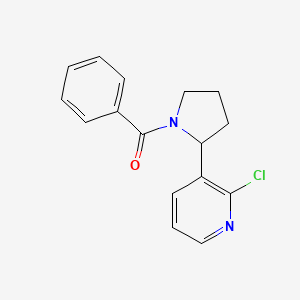
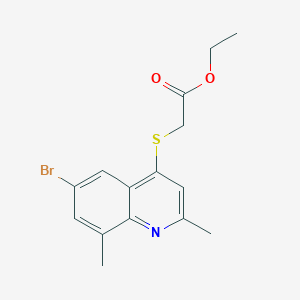
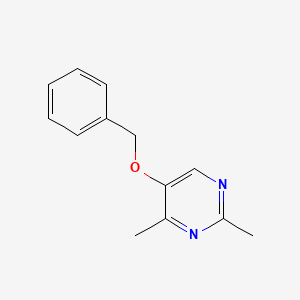
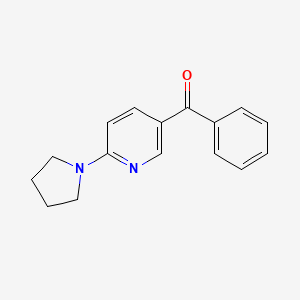

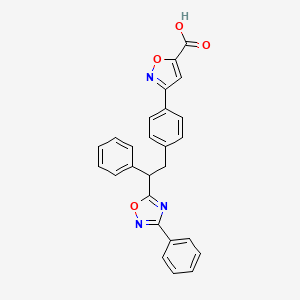

![4-Bromo-1H-benzo[d]imidazol-5-ol](/img/structure/B15058638.png)
